![molecular formula C14H12N6O B2646770 N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide CAS No. 2034231-90-6](/img/structure/B2646770.png)
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
- The synthesized derivatives of this compound have been evaluated as inhibitors of receptor tyrosine kinases. These kinases play crucial roles in cell signaling pathways and are implicated in cancer progression. The compound’s ability to inhibit these kinases may have therapeutic implications in cancer treatment .
- Researchers have studied the pharmacokinetics of these derivatives. Understanding their absorption, distribution, metabolism, and excretion properties is essential for drug development and optimization .
- The compound derivatives were tested for their anticancer activity against lung cancer cell lines (A549). One derivative (IIB) exhibited significantly higher cytotoxic activity than the reference drug imatinib, with a ten-fold lower IC50 value .
- The derivatives were evaluated for antibacterial and antifungal properties. Derivative IIC showed the highest activity against specialized aquatic bacterial species, Gram-positive and Gram-negative bacteria, and fungal species. Its structure likely contributes to this enhanced activity .
- The compounds were assessed for antioxidant activity using the DPPH method. The evaluated IC50 values were comparable to that of ascorbic acid, indicating potential antioxidant effects .
- The use of magnesium oxide nanoparticles as a catalyst for synthesizing these derivatives highlights the importance of nanocatalysts in organic chemistry. Magnesium oxide nanoparticles have been employed in various bioactive compound syntheses, including heterocyclic derivatives .
Receptor Tyrosine Kinase Inhibitors
Pharmacokinetic Profiles
Anticancer Activity Against Lung Cancer
Antibacterial and Antifungal Activity
Antioxidant Properties
Organic Synthesis Using Nanocatalysts
properties
IUPAC Name |
N-[(1-pyridin-3-yltriazol-4-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O/c21-14(13-5-1-2-7-16-13)17-8-11-10-20(19-18-11)12-4-3-6-15-9-12/h1-7,9-10H,8H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZTZPKYMGSRKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CN(N=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)picolinamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.